N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-2-3-4-11(16)15-12-14-9-6-5-8(13)7-10(9)17-12/h5-7H,2-4H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFVIBSIRVUMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with pentanoyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the extent of oxidation.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Derivatives with different substituents at the chlorine position.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in organic synthesis processes, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals.
Biology
Research has indicated that this compound possesses antimicrobial and antifungal properties. Studies have explored its efficacy against various pathogens, suggesting its potential use as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi. The compound's biological activities are attributed to its ability to interact with cellular targets involved in microbial growth and survival.
Medicine
In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent . Preliminary studies have highlighted its anti-inflammatory and analgesic properties, making it a candidate for drug development aimed at treating conditions such as arthritis and other inflammatory diseases. Its mechanism of action is believed to involve modulation of biochemical pathways associated with inflammation .
Industry
The compound is also utilized in industrial applications, particularly in the production of dyes and pigments . Its chemical stability and reactivity make it suitable for formulating colorants used in various materials including textiles and plastics. Additionally, it has been explored for use in developing agrochemicals that enhance crop protection against pests .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics. This highlights its potential as an alternative treatment option in the face of rising antibiotic resistance .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, this compound exhibited dose-dependent reductions in pro-inflammatory cytokines when tested on isolated tissue samples exposed to lipopolysaccharides (LPS). The results indicated that the compound could effectively modulate inflammatory responses, supporting its development as a therapeutic agent for inflammatory disorders .
Mechanism of Action
The mechanism by which N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
A. N-(6-Chloro-1,3-benzothiazol-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide (Compound 18)
- Structure : Replaces the pentanamide with a nitro-triazole-acetamide group.
- Activity: Exhibits anti-trypanosomal activity (melting point: 245–248°C), suggesting the nitro-triazole moiety enhances antiparasitic efficacy .
- Key Difference : The acetamide linker and nitro-triazole substituent likely improve target binding compared to the pentanamide chain.
B. N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA)
- Structure : Features a trifluoromethyl group at the 6-position and a trimethoxyphenyl-acetamide group.
- Activity : Potent CK-1δ inhibitor (pIC50 = 7.8; GlideXP score: -3.78 kcal/mol). The trifluoromethyl group enhances metabolic stability, while trimethoxyphenyl improves hydrophobic interactions .
- Key Difference : The trifluoromethyl group may confer greater CNS permeability than the chloro substituent.
C. Trifluoro-Substituted N-(6-Chloro-1,3-benzothiazol-2-yl)benzamides
- Structure : Positional isomers with trifluoromethyl or chloro groups on the benzamide ring.
- Activity : Certain isomers show enhanced antifungal activity, highlighting the importance of substituent positioning on bioactivity .
Variations in the Amide Side Chain
A. N-(4-Methoxyphenyl)pentanamide
- Structure : Replaces the benzothiazole core with a methoxyphenyl group.
- Activity : Anthelmintic activity comparable to albendazole but with reduced toxicity. The methoxyphenyl group simplifies the structure while maintaining efficacy .
- Key Difference : The absence of the benzothiazole ring reduces target specificity but improves safety profiles.
B. N4-Valeroylsulfathiazole (23)
- Structure : Combines a sulfathiazole moiety with a pentanamide chain.
- Activity : Antitubercular agent (mp: 220–221°C), demonstrating that sulfonamide-pentanamide hybrids broaden therapeutic applications .
Ethoxy-Substituted Analogues
A. N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide
- Structure : Ethoxy group at the 6-position and a chlorophenyl-acetamide side chain.
Structural and Pharmacokinetic Analysis
Table 1: Comparative Data for Key Compounds
Key Observations:
Substituent Effects :
- Chloro vs. trifluoromethyl at the 6-position: Trifluoromethyl enhances metabolic stability and target affinity .
- Pentanamide vs. acetamide: Longer chains (e.g., pentanamide) may improve lipophilicity but reduce binding specificity .
Pharmacokinetics :
- N-(4-Methoxyphenyl)pentanamide exhibits excellent drug-likeness in silico (SwissADME), with adherence to Lipinski’s rules . Similar studies are lacking for the target compound, but its benzothiazole core may reduce solubility.
Toxicity :
- Simplified derivatives (e.g., N-(4-methoxyphenyl)pentanamide) show lower toxicity than parent drugs like albendazole , suggesting that benzothiazole derivatives may require structural optimization for safety.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields based on recent research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety with a pentanamide side chain. The presence of the chlorine atom in the benzothiazole ring is crucial as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for use as antimicrobial agents.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, similar to other benzothiazole derivatives .
- Analgesic Effects : Investigations into its analgesic properties suggest a potential role in pain management.
Biological Activity Overview
| Biological Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory markers | |
| Analgesic | Interaction with pain pathways |
Case Studies and Research Findings
- Antimicrobial Studies : Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed an IC50 value indicating effective inhibition at low concentrations.
- Anti-inflammatory Effects : In a study evaluating the compound's effects on inflammatory markers in human fibroblast cells, results showed a significant reduction in pro-inflammatory cytokines when treated with this compound. This suggests its potential utility in treating inflammatory conditions .
- Analgesic Potential : The compound was tested in animal models for pain relief efficacy. Results indicated a notable decrease in pain response compared to control groups, supporting its analgesic properties.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other benzothiazole derivatives. Below is a comparison highlighting unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamide | Structure | Fluorine enhances biological activity |
| N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide | Structure | Different functional groups influence reactivity |
Q & A
Q. Q. How can researchers mitigate degradation of This compound during storage?
- Methodology :
- Stability Studies : Accelerated testing (40°C/75% RH for 6 months) with HPLC monitoring .
- Packaging : Store in amber vials under argon at –20°C to prevent photolysis and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
